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Compound of Interest

Compound Name: Ascomycin

Cat. No.: B1665279 Get Quote

Introduction: Ascomycin, also known by its designations FK520, Immunomycin, and FR-

900520, is a 23-membered macrocyclic polyketide with potent immunosuppressive properties.

[1][2][3] Originally isolated from the fermentation broth of the soil bacterium Streptomyces

hygroscopicus, Ascomycin is a structural analog of Tacrolimus (FK506), differing by an ethyl

group at position 21 instead of an allyl group.[4][5] Its significant biological activities, including

antifungal and antimalarial properties, have made it a subject of intense research and a

valuable precursor for the semi-synthesis of other therapeutic agents, such as pimecrolimus.[2]

[6] This guide provides an in-depth overview of its chemical structure, biosynthetic origins,

mechanism of action, and the experimental protocols central to its study.

Chemical Identity and Physicochemical Properties
The unique macrocyclic structure of Ascomycin dictates its chemical behavior and biological

function. It is characterized by a complex array of stereocenters and functional groups,

including hydroxyls, methoxy groups, and a distinctive pipecolate moiety incorporated into the

macrolactone ring.

Table 1: Chemical Identifiers for Ascomycin (FK520)
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Identifier Value Citation

Molecular Formula C₄₃H₆₉NO₁₂ [1][4][7]

Molecular Weight 792.01 g/mol [4][5][7]

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,

21S,23S,24R,25S,27R)-17-

ethyl-1,14-dihydroxy-12-[(E)-1-

[(1R,3R,4R)-4-hydroxy-3-

methoxycyclohexyl]prop-1-en-

2-yl]-23,25-dimethoxy-

13,19,21,27-tetramethyl-11,28-

dioxa-4-

azatricyclo[22.3.1.0⁴,⁹]octacos-

18-ene-2,3,10,16-tetrone

[1]

CAS Number 104987-12-4 [4][5][8]

SMILES String

CC[C@@H]1/C=C(/C--

INVALID-LINK--

(C(=O)C(=O)N3CCCC[C@H]3

C(=O)O--INVALID-LINK--

O)C)/C(C)=C/[C@@H]4CC--

INVALID-LINK----INVALID-

LINK--

OC)C)OC)C)C">C@@HC

[4]

InChI Key
ZDQSOHOQTUFQEM-

NURRSENYSA-N
[4][7][9]
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Property Details Citation

Appearance
White to off-white

powder/crystalline solid.
[4]

Solubility

Soluble in DMSO (≥ 45

mg/mL), ethanol (≥ 39.6

mg/mL with warming), and

methanol (10 mg/mL).

[5][6][8][10]

Storage

Store lyophilized powder

desiccated at -20°C for long-

term stability (≥ 4 years). In

solution, store at -20°C for up

to 3 months or at -80°C for up

to 2 years. Avoid multiple

freeze-thaw cycles.

[2][4][5][8]

Biosynthesis of Ascomycin
Ascomycin is a secondary metabolite produced by Streptomyces hygroscopicus through a

complex biosynthetic pathway. The macrocyclic core is assembled by a Type I polyketide

synthase (PKS) system. The starter unit for this assembly is (4R,5R)-4,5-dihydroxycyclohex-1-

enecarboxylic acid, which is derived from the primary metabolite chorismate, a key

intermediate in the shikimate pathway.[1] The PKS modules then catalyze the sequential

condensation of extender units, primarily malonyl-CoA, methylmalonyl-CoA, and one unit of

ethylmalonyl-CoA, which provides the characteristic ethyl side chain at C21.[5][7][9]
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Figure 1. Simplified biosynthetic pathway of Ascomycin (FK520).
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Mechanism of Action
The immunosuppressive effect of Ascomycin is initiated by its passive diffusion into

lymphocytes, where it binds with high affinity to the intracellular immunophilin, FK506-binding

protein 12 (FKBP12).[5][9] This Ascomycin-FKBP12 complex does not directly inhibit T-cell

signaling. Instead, it acquires a conformation that allows it to bind to and inhibit the calcium-

and calmodulin-dependent serine/threonine phosphatase, calcineurin.[6][9] The inhibition of

calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a

key transcription factor.[5][9] Consequently, NFAT cannot translocate to the nucleus, leading to

the downregulation of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2),

which is crucial for T-cell proliferation and activation.[3]
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Figure 2. Mechanism of action of Ascomycin (FK520).
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Table 3: Biological Activity of Ascomycin (FK520)
Assay IC₅₀ Value Target/System Citation

Calcineurin

Phosphatase

Inhibition

49 nM Purified Calcineurin [9][10][11]

Mixed Lymphocyte

Reaction (MLR)
0.55 nM Mouse Splenocytes [2][8][11]

P. falciparum FKBP35

Inhibition
0.52 µM

Recombinant

PfFKBP35

Experimental Protocols
Protocol 1: Isolation and Purification from S.
hygroscopicus Fermentation Broth
This protocol is adapted from common methods for natural product extraction from

actinomycetes.[3][9]

Fermentation: Cultivate Streptomyces hygroscopicus in a suitable production medium (e.g.,

seed medium followed by fermentation medium) under optimal conditions (e.g., 28-30°C,

200-250 rpm) for 7-10 days.[12]

Harvesting: Separate the mycelia from the fermentation broth via centrifugation (e.g., 8,000 x

g for 15 min) or filtration.

Extraction:

Suspend the mycelial cake in an organic solvent such as ethanol or acetone and perform

extraction, potentially aided by sonication for 30 minutes to ensure cell lysis.[3][9]

Alternatively, perform a liquid-liquid extraction. After separating the mycelia, extract the

broth with an equal volume of a water-immiscible solvent like butyl acetate. Repeat the

extraction twice.[3]
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Concentration: Combine the organic extracts and concentrate them under reduced pressure

using a rotary evaporator until a viscous residue is obtained.

Solvent Partitioning:

Resuspend the residue in a solvent like butyl acetate.

Wash the organic phase sequentially with saturated sodium bicarbonate solution and then

with saturated sodium chloride (brine) solution to remove acidic and water-soluble

impurities.[3]

Dry the organic phase over anhydrous sodium sulfate and concentrate again to a thick oil.

Chromatography (Optional): For higher purity, the crude extract can be subjected to column

chromatography. A common approach is silica gel chromatography, eluting with a gradient of

solvents such as hexane and ethyl acetate. Fractions are collected and analyzed by TLC or

HPLC.

Crystallization:

Dissolve the concentrated, semi-purified extract in a minimal amount of a suitable solvent

system, such as methyl tert-butyl ether.[3]

Slowly add an anti-solvent like n-hexane while stirring to induce

precipitation/crystallization. Adding n-hexane helps to remove oily impurities.[3]

Allow crystallization to proceed at a low temperature (e.g., 0-5°C) for 40-48 hours.[3]

Final Product: Collect the crystals by filtration, wash with a small amount of cold anti-solvent,

and dry under vacuum at 45-50°C to yield purified Ascomycin.[3]

Protocol 2: Structural Characterization by NMR and
Mass Spectrometry

Sample Preparation: Dissolve a purified sample of Ascomycin (1-5 mg) in a suitable

deuterated solvent (e.g., CDCl₃, CD₃OD) for NMR analysis or in a high-purity solvent like

methanol or acetonitrile for MS analysis.
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Mass Spectrometry (MS):

Perform analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with an

electrospray ionization (ESI) source.[13]

Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[9]

Elute with a gradient of water and acetonitrile, both often containing 0.1% formic acid to

aid ionization.

Acquire high-resolution mass spectra to confirm the elemental composition (C₄₃H₆₉NO₁₂)

by comparing the observed m/z with the calculated value.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Acquire standard 1D spectra (¹H and ¹³C) to observe characteristic chemical shifts.[13][14]

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and

proton-carbon correlations, which are essential for assigning signals to specific atoms

within the complex macrocyclic structure.[10][14]

For detailed conformational analysis, especially when bound to its target protein,

advanced techniques like ¹³C-edited 3D HMQC-NOESY can be employed on isotopically

labeled samples.[14]

Protocol 3: Calcineurin Phosphatase Inhibition Assay
(Colorimetric)
This protocol measures the phosphatase activity of calcineurin by quantifying the release of

free phosphate from a specific substrate.[15]

Reagent Preparation:

Assay Buffer: 20 mM Tris, 100 mM NaCl, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5.

Substrate: RII phosphopeptide, a specific substrate for calcineurin.

Enzyme: Recombinant human calcineurin, activated with Calmodulin.
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Inhibitor: Ascomycin (FK520) dissolved in DMSO, along with recombinant FKBP12.

Detection Reagent: Malachite Green solution to detect free phosphate.

Assay Procedure (96-well plate format):

To appropriate wells, add Assay Buffer, FKBP12, and varying concentrations of

Ascomycin (or DMSO as a vehicle control).

Add the activated calcineurin enzyme to all wells except the "no enzyme" background

controls.

Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the

enzyme complex.

Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

Incubate at 30°C for a defined period (e.g., 20-30 minutes).

Terminate the reaction by adding the Malachite Green reagent. This reagent will form a

colored complex with the free phosphate released by the enzyme.

Data Analysis:

Measure the absorbance at ~620 nm using a microplate reader.

Subtract the background absorbance (no enzyme) from all readings.

Calculate the percentage of inhibition for each Ascomycin concentration relative to the

vehicle control (0% inhibition).

Plot the percent inhibition against the logarithm of the Ascomycin concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Mixed Lymphocyte Reaction (MLR) Assay
The one-way MLR assay measures the ability of an immunosuppressant to inhibit T-cell

proliferation in response to allogeneic stimulation.[16][17]
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Cell Preparation:

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy, unrelated

donors (Donor A: Responder; Donor B: Stimulator) using density gradient centrifugation

(e.g., Ficoll-Paque).

Inactivate the stimulator cells (Donor B) by treating them with Mitomycin C (e.g., 25-50

µg/mL for 30 min) or by irradiation. This prevents them from proliferating but preserves

their ability to stimulate the responder cells. Wash the cells thoroughly to remove

Mitomycin C.[16][17]

Co-culture Setup (96-well plate format):

Plate the responder cells (Donor A) at a fixed concentration (e.g., 1 x 10⁵ cells/well).

Add the treated stimulator cells (Donor B) at the same concentration (1:1 ratio).

Add serial dilutions of Ascomycin (or vehicle control) to the co-cultures. Include wells with

responder cells alone (negative control) and responder cells with a mitogen like PHA

(positive control).

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

Proliferation Measurement:

On the final day of incubation, add a proliferation marker, such as [³H]-thymidine or BrdU,

to each well.

Incubate for an additional 18-24 hours to allow for incorporation into the DNA of

proliferating cells.

Harvest the cells and measure the incorporated radioactivity (for [³H]-thymidine) using a

scintillation counter or the incorporated BrdU using an ELISA-based colorimetric assay.

Data Analysis:

Calculate the percentage of inhibition of proliferation for each Ascomycin concentration

compared to the vehicle-treated co-culture.
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Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor

concentration.
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Figure 3. General experimental workflow for Ascomycin research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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